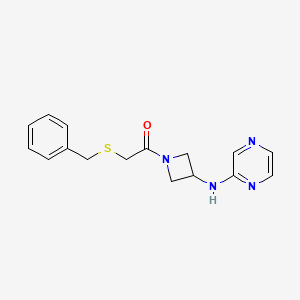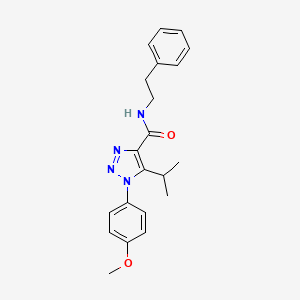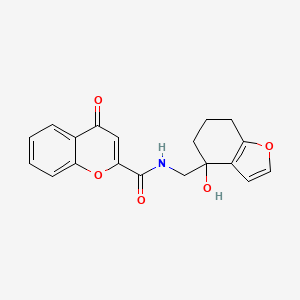
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide, commonly referred to as CCMA, is a synthetic compound that has recently gained attention in the field of medicinal chemistry. CCMA belongs to the class of amides and is known for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study by Rani et al. (2014) explored the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Their research involved synthesizing a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which showed promising anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic application (Rani, Pal, Hegde, & Hashim, 2014).
Photoreactions in Solvents
Watanabe et al. (2015) investigated the photoreactions of flutamide, a compound similar in structure, in different solvents. They observed that the compound undergoes varying photoreactions in acetonitrile and 2-propanol, which are important for understanding its behavior under light exposure. This study provides insights into the photostability and photodegradation of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).
Antimalarial Activity
Research by Werbel et al. (1986) on a series of related compounds demonstrated their potential antimalarial activity. This study showed a correlation between the antimalarial potency and specific structural features of these compounds, paving the way for developing new antimalarial agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Kinetics of Hydrolysis and Cyclisation
Mindl et al. (1999) studied the reaction kinetics of a similar compound, acetamide O-(4-nitrophenoxycarbonyl)oxime. This research is crucial for understanding the chemical behavior and potential applications of similar acetamide derivatives in various chemical reactions (Mindl, Kaválek, Straková, & Štěrba, 1999).
Synthesis and Pharmacological Evaluation
Panchal, Rajput, and Patel (2020) designed and synthesized a series of derivatives for inhibiting Collapsin response mediator protein 1 (CRMP 1), showing significant potential against human lung cancer cell lines. This indicates the scope of similar compounds in cancer therapy (Panchal, Rajput, & Patel, 2020).
Optical Properties and Crystal Structure
A 2022 study by Wannalerse et al. focused on the crystal structure and optical properties of orcinolic derivatives, including a compound with a similar structure. They found that these compounds show significant changes in absorption bands upon interaction with OH− ions, indicating potential applications in sensing and material science (Wannalerse et al., 2022).
Hydrogen Bond and Solvatochromism Studies
Krivoruchka et al. (2004) investigated the solvatochromism and hydrogen bonding in compounds similar to N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide. Their research provides insight into the molecular interactions and solvation effects, which are fundamental for understanding the chemical behavior of these compounds in various solvents (Krivoruchka, Vokin, Aksamentova, Shulunova, Sorokin, Dubinskaya, & Turchaninov, 2004).
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-13-6-7-15(14(10-13)20(22)23)24-11-16(21)19-17(12-18)8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNFYKCSUJVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCCC2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)


![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)
![1-(prop-2-yn-1-yl)-N-[3-(pyridin-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2817470.png)

![N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2817474.png)
![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2817476.png)


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)